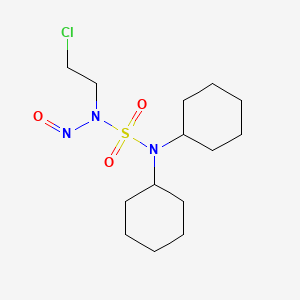
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide typically involves the reaction of 2-chloroethylamine with dicyclohexylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of essential cellular processes. The sulfonamide group may also interact with enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroethyl)-N-(cyclohexylsulfamoyl)nitrous amide
- N-(2-Chloroethyl)-N-(methylsulfamoyl)nitrous amide
- N-(2-Chloroethyl)-N-(phenylsulfamoyl)nitrous amide
Uniqueness
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide is unique due to its dicyclohexylsulfamoyl group, which may confer distinct steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
182925-76-4 |
|---|---|
Molecular Formula |
C14H26ClN3O3S |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide |
InChI |
InChI=1S/C14H26ClN3O3S/c15-11-12-17(16-19)22(20,21)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h13-14H,1-12H2 |
InChI Key |
DSMYTMQMLSGHRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















